N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N6O3S2/c1-23-13-15-25(16-14-23)29-19-28(30-12-7-17-44-30)38-40(29)33(42)22-45-34-37-36-31(39(34)26-9-6-8-24(2)18-26)20-35-32(41)21-43-27-10-4-3-5-11-27/h3-18,29H,19-22H2,1-2H3,(H,35,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRXXIGNRRTBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a multi-functional structure with several active pharmacophores:
- Pyrazole and triazole rings are known for their diverse biological activities.
- The thiophen moiety contributes to its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anti-inflammatory and anticancer effects.
Anti-inflammatory Activity
Studies have shown that derivatives of pyrazole and triazole compounds often possess significant anti-inflammatory properties. For instance:
- A related pyrazole compound demonstrated IC50 values of 60.56 μg/mL for anti-inflammatory activity, comparable to diclofenac sodium at 54.65 μg/mL .
- The mechanism involves inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory process.
Anticancer Activity
Recent investigations into similar compounds have revealed promising anticancer effects:
- Certain derivatives have shown potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.17 to 2.69 µM .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit COX enzymes and other inflammatory mediators .
- Induction of Apoptosis : Research indicates that certain modifications in the structure can lead to increased pro-apoptotic signaling in cancer cells .
- Antioxidant Properties : Some derivatives exhibit antioxidant activity that may contribute to their protective effects against oxidative stress in cells .
Case Study 1: In Vitro Evaluation
A study evaluated the anti-inflammatory effects of a related compound in vitro using a human cell line model. The results indicated a significant reduction in inflammatory markers when treated with the compound at varying concentrations.
Case Study 2: Anticancer Screening
In another study, various derivatives were screened against breast cancer cell lines. The most potent derivative showed an IC50 value of 1.5 µM, indicating strong potential for further development as an anticancer agent.
Data Tables
| Activity Type | IC50 Value (μg/mL) | Reference Compound | Mechanism |
|---|---|---|---|
| Anti-inflammatory | 60.56 | Diclofenac Sodium | COX Inhibition |
| Anticancer | 1.5 | N/A | Induction of Apoptosis |
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Bioactivity
Computational Similarity Analysis
Methods for assessing compound similarity () emphasize structural fingerprints and Tanimoto coefficients. The target compound’s thiophene-triazole-pyrazoline scaffold would likely exhibit moderate similarity (Tanimoto coefficient < 0.7) to thiazole/thiadiazole analogs due to divergent heterocyclic cores. Tools like Hit Dexter 2.0 () could further predict its behavior as a "dark chemical matter" or promiscuous binder, informing its prioritization in drug discovery .
Crystallographic and Refinement Considerations
If crystallized, the target compound’s structure would likely be resolved using SHELXL (), a program renowned for small-molecule refinement. Comparatively, analogs in lack detailed crystallographic data, underscoring the need for advanced structural characterization to elucidate conformational preferences and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
